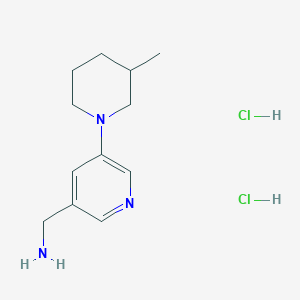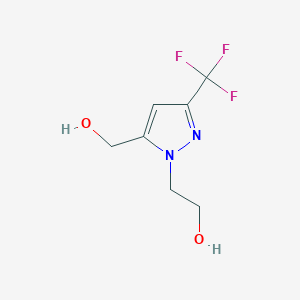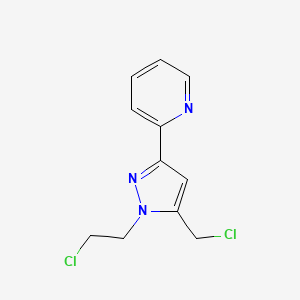
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
2-(1-(2-Chloroethyl)-5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine, commonly referred to as 2C-P, is a synthetic psychedelic compound of the pyrazolopyridine class. It was first synthesized by Alexander Shulgin in 1974 and is structurally related to 2C-I, 2C-T-2, and 2C-T-7. 2C-P is a highly potent and long-lasting psychedelic with a duration of up to 12 hours. It has become increasingly popular among recreational users in recent years due to its unique effects and its relative ease of synthesis.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
One of the primary scientific research applications of pyrazole-pyridine derivatives involves their use as ligands in catalysis for olefin polymerization and oligomerization reactions. A study by Nyamato et al. (2014) demonstrated that unsymmetrical (pyrazolylmethyl)pyridine metal complexes serve as efficient catalysts for ethylene oligomerization reactions. The catalytic activity and the product distribution were significantly influenced by the choice of co-catalyst and solvent, highlighting the utility of these complexes in industrial polymer production processes (Nyamato, Ojwach, & Akerman, 2014).
Molecular Structure and Photophysical Properties
Research into pyrazole-pyridine derivatives also extends to their structural characterization and exploration of their photophysical properties. Shen et al. (2012) synthesized new pyrazole derivatives and investigated their crystal structure and computational aspects, providing insights into their stability and potential applications in materials science (Shen, Huang, Diao, & Lei, 2012).
Vetokhina et al. (2012) explored the photoreactivity of 2-(1H-pyrazol-5-yl)pyridines and their derivatives, uncovering three distinct modes of proton transfer upon photoexcitation. These findings are crucial for developing new materials with specific optical properties, such as sensors or light-emitting devices (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Antimicrobial and Antioxidant Activities
Bonacorso et al. (2015) synthesized a series of pyrazole-pyridine compounds and evaluated their antioxidant and antimicrobial activities. This research highlights the potential of these compounds in pharmaceutical applications, particularly in the development of new antimicrobial and antioxidant agents (Bonacorso, Cavinatto, Moraes, Pittaluga, Peroza, Venturini, Alves, Stefanello, Soares, Martins, Zanatta, & Frizzo, 2015).
Environmental and Material Science Applications
Research by Pearce et al. (2019) on imidazole and methyl-pyrazole based pyridine ligands for metal extraction showcases the environmental applications of pyrazole-pyridine derivatives. These compounds have been studied for their efficacy in extracting nickel(II) and copper(II) from solutions, indicating their potential use in environmental remediation and metal recovery processes (Pearce, Ogutu, Saban, & Luckay, 2019).
Propriétés
IUPAC Name |
2-[1-(2-chloroethyl)-5-(chloromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIRTIFYUWCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



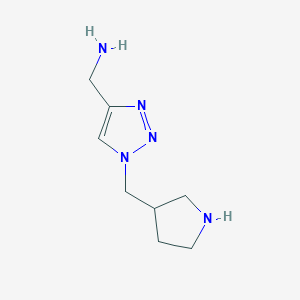
![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)

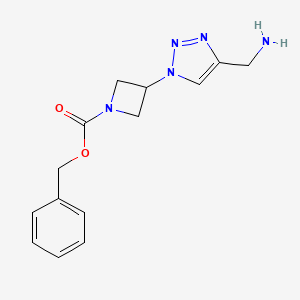
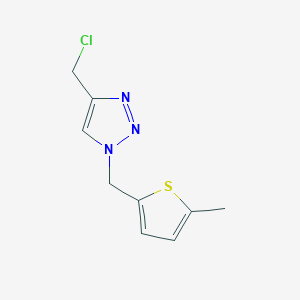
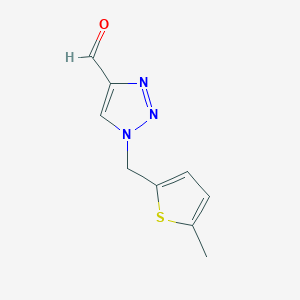

![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)

